Product packaging for Arsenobetaine-d3 Bromide(Cat. No.:)

Arsenobetaine-d3 Bromide

Cat. No.: B1159772
M. Wt: 261.99
Attention: For research use only. Not for human or veterinary use.
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Description

Arsenobetaine-d3 Bromide, also known as this compound, is a useful research compound. Its molecular formula is C₅H₉D₃AsBrO₂ and its molecular weight is 261.99. The purity is usually 95%.
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Properties

Molecular Formula

C₅H₉D₃AsBrO₂

Molecular Weight

261.99

Synonyms

(Carboxymethyl)trimethylarsonium-d3 Bromide;  NSC 274266-d3; 

Origin of Product

United States

Advancements in Elemental Speciation Sciences

Elemental speciation science has undergone significant advancements, moving beyond simple total element concentration measurements to the identification and quantification of individual chemical species. nih.govplymouth.ac.uk This is particularly crucial for elements like arsenic, where different forms exhibit vastly different biological activities. nih.gov The development of hyphenated analytical techniques, which couple powerful separation methods like high-performance liquid chromatography (HPLC) with sensitive detection methods such as inductively coupled plasma mass spectrometry (ICP-MS), has been a cornerstone of this progress. nih.govnih.gov These methods allow for the separation and detection of various arsenic species, including inorganic forms like arsenite (As(III)) and arsenate (As(V)), as well as a wide array of organoarsenic compounds. nih.govalsglobal.se

Recent progress has focused on improving extraction methods from complex matrices, enhancing the stability of arsenic species during analysis, and developing more sensitive and selective detection techniques. nih.govnih.gov The use of techniques like solid-phase microextraction (SPME) and the continuous development of reference materials are also contributing to more accurate and reliable speciation data. nih.govdeswater.com These advancements are essential for a better understanding of the biogeochemical cycling of arsenic and its metabolism in living organisms. nih.govresearchgate.net

The Significance of Arsenobetaine As a Major Organoarsenic Species

Arsenobetaine (B179536) is a prominent organoarsenic compound, particularly abundant in marine ecosystems. oup.com It is recognized as the major form of arsenic in many marine animals, including fish, crustaceans, and mollusks, where it can accumulate to high concentrations. oup.comresearchgate.net Structurally, arsenobetaine is the arsenic analog of betaine, and it is considered to be virtually non-toxic to humans. oup.com Its widespread presence in seafood makes it a significant component of the human diet in many parts of the world. nih.gov

The biosynthesis of arsenobetaine is a subject of ongoing research, with evidence suggesting it is formed from the degradation of other complex organoarsenic compounds, such as arsenosugars, which are produced by marine algae and other primary producers. oup.comnih.gov As these primary producers are consumed by organisms higher up the food chain, the arsenosugars are metabolized into arsenobetaine. nih.govresearchgate.net This process acts as a detoxification pathway, converting potentially more harmful arsenic species into the stable and non-toxic arsenobetaine. Some studies also suggest that arsenobetaine may function as an osmolyte, helping marine organisms to cope with osmotic stress. nih.govnih.gov

Table 1: Common Arsenic Species in Biological and Environmental Samples

Arsenic Species Chemical Formula Common Occurrence
Arsenite (As(III)) AsO₃³⁻ Water, soil, various organisms
Arsenate (As(V)) AsO₄³⁻ Water, soil, various organisms
Monomethylarsonic acid (MMA) CH₃AsO₃H₂ Urine, soil, water
Dimethylarsinic acid (DMA) (CH₃)₂AsO₂H Urine, soil, water, various organisms
Arsenobetaine (AB) (CH₃)₃As⁺CH₂COO⁻ Marine organisms, especially seafood
Arsenocholine (B1203914) (AC) (CH₃)₃As⁺CH₂CH₂OH Marine organisms
Arsenosugars Various Marine algae, some marine invertebrates

This table is based on information from multiple sources. nih.govalsglobal.seresearchgate.net

Rationale for the Application of Deuterated Arsenobetaine Derivatives in Rigorous Analytical and Mechanistic Studies

Historical Overview of Arsenobetaine Chemical Synthesis

The journey into the synthesis of organoarsenic compounds began long before the structural elucidation of complex biomolecules like arsenobetaine. The first organometallic compound ever identified was the foul-smelling tetramethyldiarsine, known as 'cacodyl'. rsc.org It was first synthesized by the French chemist Louis Claude Cadet in 1760 by heating arsenic oxide with potassium acetate. rsc.org The composition of this "evil-smelling liquid" was later established by Robert Wilhelm Bunsen in 1843, who undertook dangerous studies of its chemistry in the absence of modern safety equipment like fume hoods. rsc.org

Arsenobetaine itself, the non-toxic arsenic compound prevalent in marine life, was first isolated and identified from the tail muscle of the western rock lobster in 1977. rsc.orglookchem.comoup.com Its chemical synthesis typically involves the nucleophilic attack of a trivalent arsenic compound, trimethylarsine (B50810), on an alkyl halide, such as bromoacetic acid or its esters. oup.comuni-graz.at This reaction, a quaternization of the arsenic atom, establishes the core structure of arsenobetaine. oup.com The hydrobromide salt is often preferred in synthetic workflows due to its crystalline stability, which overcomes the hygroscopic nature of the free arsenobetaine zwitterion.

Strategies for Deuterium Incorporation in Organoarsenic Compounds

The introduction of deuterium into organic molecules is a key strategy for creating internal standards for mass spectrometry and for studying reaction mechanisms via the kinetic isotope effect. There are two primary approaches for producing deuterated organoarsenic compounds: direct hydrogen-deuterium exchange on the final molecule or the use of deuterated precursors in a de novo synthesis. snnu.edu.cnstackexchange.com

Direct exchange can be achieved through methods like hydrogen isotope exchange (HIE), often catalyzed by metals such as platinum. snnu.edu.cnosti.govpublish.csiro.aupublish.csiro.au Studies specifically on arsenobetaine have shown that the protons on the methylene (B1212753) carbon (the C-2 position) can be exchanged for deuterium by incubation in deuterium oxide (D₂O). nih.gov This exchange is a pH-dependent, first-order reaction, with the exchange rate being highest at high pH values, though some exchange also occurs at low pH. nih.govresearchgate.net

However, for site-specific and stable labeling, particularly on a methyl group as in this compound, the more robust strategy is to build the molecule from deuterated starting materials. This involves incorporating a deuterated alkyl group during the synthesis. Common and relatively inexpensive sources of deuterium for these syntheses include deuterium gas (D₂) and deuterated water (D₂O). stackexchange.com For introducing a trideuteriomethyl (-CD₃) group, a deuterated methyl halide, such as iodomethane-d₃ (CD₃I), is a standard and effective reagent.

Detailed Synthetic Protocols for this compound

The synthesis of this compound, with the IUPAC name carboxymethyl-dimethyl-(trideuteriomethyl)arsanium bromide, requires a multi-step approach that culminates in the quaternization of a deuterated arsine precursor. lgcstandards.com

Selection of Deuterated Precursors and Reaction Optimization

The logical synthetic pathway involves the reaction between a dimethylarsine species and a deuterated methylating agent to form the required (trideuteriomethyl)dimethylarsine, followed by reaction with bromoacetic acid.

A plausible synthetic route is outlined below:

Preparation of (Trideuteriomethyl)dimethylarsine: This key intermediate is not commercially common and must typically be synthesized. A standard method would be to react a dimethylarsine halide, such as dimethylarsine iodide, with a deuterated Grignard reagent, like trideuteriomethyl magnesium iodide (CD₃MgI). The Grignard reagent itself is prepared from the reaction of magnesium metal with iodomethane-d₃.

Quaternization Reaction: The resulting (trideuteriomethyl)dimethylarsine, a trivalent arsine, is then reacted with bromoacetic acid. In this step, the lone pair of electrons on the arsenic atom performs a nucleophilic attack on the carbon atom bearing the bromine, displacing the bromide ion and forming the stable As-C bond. This yields the final quaternary arsonium (B1239301) compound, Arsenobetaine-d3.

Reaction optimization involves controlling parameters such as solvent, temperature, and stoichiometry. The quaternization reaction is typically performed in a polar aprotic solvent, like acetonitrile, to facilitate the dissolution of the reactants. uni-graz.at An excess of bromoacetic acid may be used to ensure complete reaction of the valuable deuterated arsine intermediate. uni-graz.at The reaction is generally performed under an inert atmosphere (e.g., argon) to prevent the oxidation of the trivalent trimethylarsine precursor. uni-graz.at

Table 1: Proposed Synthetic Reaction for this compound

StepReactantsReagents/SolventsProduct
1 Dimethylarsine Iodide, Iodomethane-d₃Magnesium, Diethyl ether(Trideuteriomethyl)dimethylarsine
2 (Trideuteriomethyl)dimethylarsine, Bromoacetic acidAcetonitrileThis compound

Chromatographic and Other Purification Techniques

Following the synthesis, a multi-step purification process is essential to isolate the this compound from unreacted starting materials, the solvent, and any potential side products. The purification strategy leverages the ionic nature of the final product.

A common and effective method involves sequential ion-exchange chromatography. lookchem.comresearchgate.net

Cation-exchange chromatography is used to capture the positively charged arsonium product, allowing neutral and anionic impurities to be washed away.

The product is then eluted and can be further purified using anion-exchange chromatography to remove any remaining anionic impurities, including excess bromide if conversion to the zwitterion is desired before re-forming the bromide salt.

For achieving very high chemical purity (>99%), High-Performance Liquid Chromatography (HPLC), often using ion-exchange columns, is the method of choice. researchgate.net The final product is typically isolated as a stable, crystalline solid.

Confirmation of Isotopic Purity and Chemical Structure via Spectroscopic Means

The definitive confirmation of the structure and isotopic enrichment of the synthesized this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for confirming the structure and assessing isotopic incorporation. canada.ca The spectrum of the d3-labeled compound would show the characteristic signal for the methylene (-CH₂-) protons and a singlet for the two non-deuterated methyl (-CH₃) groups. uni-graz.at Crucially, the signal corresponding to the third methyl group would be absent, and the integration of the remaining methyl proton signal would correspond to six protons, confirming the successful incorporation of the -CD₃ group. Quantitative ¹H-NMR can be used to determine the chemical purity with high accuracy. canada.ca

Mass Spectrometry (MS): Mass spectrometry provides direct evidence of deuteration by confirming the molecular weight of the product. The molecular weight of this compound is 261.99 g/mol , an increase of approximately 3 Da compared to the unlabeled analogue (molecular weight ~258.97 g/mol ), corresponding to the replacement of three hydrogen atoms with three deuterium atoms. lookchem.comlgcstandards.com High-resolution mass spectrometry can provide an exact mass measurement, further confirming the elemental composition.

Table 2: Expected Spectroscopic Data for this compound

TechniqueParameterExpected ResultInterpretation
¹H-NMR Chemical Shift (δ)Signal for (CH₃)₂As (6H), Signal for -CH₂- (2H)Confirms the dimethyl and methylene groups. Absence of a third methyl signal indicates deuteration.
¹³C-NMR Chemical Shift (δ)Signals for (CH₃)₂As, -CH₂-, C=O, and a low-intensity, split signal for -CD₃Confirms the carbon backbone. The signal for the deuterated carbon appears as a multiplet due to C-D coupling.
Mass Spec. Molecular Ion[M]⁺ at m/z ~180.99Corresponds to the mass of the deuterated arsenobetaine cation [(CH₃)₂(CD₃)As⁺CH₂COO⁻].
Accurate Mass Accurate Mass260.942 (for C₅D₃H₉AsO₂.Br) lgcstandards.comConfirms the elemental formula of the synthesized compound.

Role as an Internal Standard in Quantitative Arsenic Speciation

The use of an appropriate internal standard is crucial for achieving high accuracy and precision in quantitative analysis, as it compensates for variations in sample preparation, instrumental drift, and matrix effects. This compound is particularly well-suited for this role in arsenic speciation analysis due to its structural similarity to the native analyte and its distinct mass-to-charge ratio.

Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and traceable measurement results. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard (in this case, this compound) to a sample containing the analyte of unknown concentration (native arsenobetaine). The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium instead of hydrogen).

After the addition of the standard, the sample undergoes extraction, cleanup, and analysis. During mass spectrometric detection, the instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled standard. Because the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high precision.

In practice, for the analysis of arsenobetaine, a known quantity of this compound is added to the sample before the extraction process. For instance, in the analysis of certified reference materials like DORM-2, DORM-3, and DOLT-4 (dogfish muscle and liver), deuterated arsenobetaine (AsB-d3) has been used for isotope dilution analysis. metu.edu.tr The protonated molecular ions of the native arsenobetaine (m/z 179) and the deuterated internal standard (m/z 182) are monitored using a technique like electrospray-mass spectrometry (ES-MS). metu.edu.tr By measuring the ratio of these two ions, any loss of the analyte during sample preparation is compensated for by a proportional loss of the internal standard, leading to a highly accurate final concentration.

Enhancing Accuracy and Precision in Trace Analysis

The use of this compound as an internal standard in IDMS significantly enhances the accuracy and precision of trace arsenic speciation analysis. This is due to several key advantages:

Correction for Matrix Effects: Complex sample matrices, such as those from biological tissues or food products, can suppress or enhance the analyte signal in the mass spectrometer. Since the deuterated internal standard behaves almost identically to the native analyte in the matrix, it experiences the same signal suppression or enhancement. By measuring the ratio of the two, these matrix effects are effectively canceled out.

Compensation for Sample Loss: During the multi-step processes of extraction, purification, and derivatization, some of the analyte may be lost. As the isotopically labeled internal standard is added at the beginning of the sample preparation, it is subject to the same losses as the native analyte. Therefore, the ratio of the analyte to the internal standard remains constant, ensuring that the final calculated concentration is accurate despite any procedural losses.

Improved Repeatability: By correcting for variations in sample handling and instrument performance, the use of an internal standard like this compound leads to improved precision and repeatability of the measurements. This is particularly critical when analyzing trace levels of arsenic species, where small variations can have a significant impact on the results.

The effectiveness of internal standards in improving accuracy has been demonstrated in various studies. For example, in the determination of total arsenic in canned fish, using an internal standard like selenium was shown to produce results in good accordance with certified values, even in the presence of interfering substances like sodium chloride or residual carbon from imperfect decomposition. nih.gov

Chromatographic Separation Techniques Coupled with Elemental Detection

To analyze individual arsenic species, a separation step is necessary before detection. Hyphenated techniques, which couple a powerful separation method like liquid chromatography with a sensitive and selective detector like an inductively coupled plasma mass spectrometer (ICP-MS), are the state-of-the-art for arsenic speciation.

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating different arsenic species based on their chemical properties. When coupled with ICP-MS, it allows for the element-specific detection and quantification of each separated arsenic compound. The development of a robust HPLC-ICP-MS method is crucial for reliable arsenic speciation analysis.

Arsenobetaine is often used as a non-toxic internal standard in such methods. For example, in the analysis of arsenic species in beverages, arsenobetaine was used as an internal standard to ensure the stability and reliability of the measurements. analytik-jena.fr The method demonstrated excellent stability, with the variation of the internal standard signal being less than 0.5% throughout all injections. analytik-jena.fr

A typical HPLC-ICP-MS method for arsenic speciation involves:

Sample Preparation: Extraction of arsenic species from the sample matrix, often using a mixture of solvents like methanol (B129727) and water.

Chromatographic Separation: Injection of the extract onto an HPLC column. Anion-exchange or cation-exchange columns are commonly used to separate the different arsenic species based on their charge.

Detection: The eluent from the HPLC is introduced into the ICP-MS, where the arsenic-containing compounds are atomized and ionized. The mass spectrometer then detects the arsenic ions at a specific mass-to-charge ratio (m/z 75 for arsenic).

The following table provides an example of HPLC-ICP-MS parameters used for the analysis of arsenic species in beverages, where arsenobetaine served as the internal standard.

ParameterSetting
HPLC System PQ LC HPLC system
Column PRP-X100, 5 μm, 100 Å, PEEK, 4.6 X 150 mm
Mobile Phase A 6.25 mM (NH4)2CO3
Mobile Phase B 60 mM (NH4)2CO3
Injection Volume 50 µL
Flow Rate 1.25 mL/min
Total Run Time 7 min
ICP-MS System PlasmaQuant® MS
Internal Standard Arsenobetaine
Data from a study on arsenic species in beverages. analytik-jena.fr

Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) Optimization

Ion Chromatography (IC) is a variant of HPLC that is particularly well-suited for the separation of ionic species. IC-ICP-MS is a powerful technique for the speciation of arsenic, as most arsenic compounds of interest are ionic. Optimization of IC-ICP-MS methods is critical to achieve good resolution and sensitivity for all target arsenic species.

Key parameters that are optimized in IC-ICP-MS method development include:

Column Chemistry: The choice of the stationary phase (anion-exchange or cation-exchange) is determined by the charge of the arsenic species being analyzed.

Mobile Phase Composition: The pH, ionic strength, and organic modifier content of the mobile phase are adjusted to achieve the desired separation.

Gradient Elution: A gradient elution program, where the composition of the mobile phase is changed over time, is often used to separate a wide range of arsenic species with different retention characteristics in a single run.

ICP-MS Parameters: The plasma conditions, lens settings, and detector parameters are optimized for maximum sensitivity for arsenic.

A study on the speciation of arsenic in urine using IC-ICP-MS demonstrated the successful separation and quantification of five key arsenic species. nih.gov The following table summarizes the optimized operating conditions for the AEC-ICP-MS system used in that study.

ParameterSetting
Chromatography
ColumnHamilton PRP-X100 (250 × 4.6 mm, 10 μm)
Mobile PhaseGradient of (NH4)2CO3
Flow Rate400 µL·min−1
Injection Volume20 µL
ICP-MS
RF Power1100 W
Plasma Gas Flow15 L·min−1
Auxiliary Gas Flow1.2 L·min−1
Nebulizer Gas Flow0.85 L·min−1
Monitored Isotopem/z 75 (As)
Data from a study on arsenic speciation in human serum and urine. nih.gov

Other Hyphenated Approaches for Organoarsenic Analysis

Besides HPLC- and IC-ICP-MS, other hyphenated techniques are also employed for the analysis of organoarsenic compounds. These methods often aim to improve sensitivity, reduce analysis time, or target specific types of arsenic compounds.

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS): This technique provides molecular information about the arsenic species, which is useful for the identification of unknown organoarsenic compounds. For instance, HPLC-ES-MS has been used to determine the arsenobetaine content in certified reference materials. metu.edu.tr

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile arsenic compounds or those that can be derivatized to become volatile, GC-MS offers high separation efficiency and sensitivity.

Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS): CE is a high-resolution separation technique that requires very small sample volumes. Its coupling with ICP-MS has been used for the speciation of arsenic in various matrices.

The choice of the analytical technique depends on the specific research question, the nature of the sample, and the arsenic species of interest. The use of appropriate internal standards, such as this compound, is a common thread in many of these advanced analytical approaches to ensure the quality and reliability of the data.

Sample Preparation Methodologies for Diverse Research Matrices

The accurate quantification of arsenobetaine in varied and complex sample types is critically dependent on robust sample preparation. The use of an isotopically labeled internal standard, such as this compound, is integral to these methodologies, ensuring traceability and correction for procedural losses and inefficiencies.

The primary goal of extraction is to efficiently transfer arsenic species from a solid or liquid sample matrix into a solution suitable for analysis. The choice of technique is dictated by the matrix composition and the physicochemical properties of the target analytes. For environmental samples such as soil and sediment, and biological materials like fish tissue or urine, several methods are employed. nih.govnilu.no

Commonly, a solvent extraction using a mixture of methanol and water is utilized to solubilize organoarsenic compounds like arsenobetaine. researchgate.net To enhance extraction efficiency, particularly from recalcitrant matrices, microwave-assisted extraction (MAE) can be applied, often using water or a mild acid at elevated temperatures (e.g., 80°C) for a short duration. researchgate.net

Following initial extraction, the resulting solution is often complex and may contain the analyte at a low concentration. Therefore, a pre-concentration or clean-up step is frequently necessary. Solid-phase extraction (SPE) is a widely used technique for this purpose, employing cartridges packed with a specific sorbent to selectively retain the analyte of interest while allowing interfering matrix components to pass through. nih.govnih.gov The retained analyte is then eluted with a small volume of a strong solvent. Throughout these multi-step procedures, this compound is added to the sample at the very beginning to mimic the behavior of the native (non-labeled) arsenobetaine. This allows any losses during extraction, clean-up, and pre-concentration to be accurately monitored and corrected for in the final calculation.

Modern microextraction techniques, which are noted for being fast and environmentally friendly due to low solvent consumption, are also applicable. nih.gov These include methods like dispersive liquid-liquid microextraction (DLLME), which uses a disperser solvent to create fine droplets of an extraction solvent within the sample, maximizing surface area for efficient analyte transfer. nih.gov

A summary of common extraction techniques is presented below.

Extraction TechniqueTypical MatrixPrincipleRole of this compound
Solvent Extraction Biological Tissues, FoodsPartitioning of analytes between the sample matrix and a liquid solvent (e.g., Methanol/Water). researchgate.netAdded as an internal standard prior to extraction to account for recovery losses.
Microwave-Assisted Extraction (MAE) Rice, Grains, SoilsUse of microwave energy to heat solvents in contact with the sample, accelerating analyte release. researchgate.netServes as a tracer to validate the efficiency and reproducibility of the extraction process.
Solid-Phase Extraction (SPE) Water, Urine, ExtractsSelective adsorption of analytes onto a solid sorbent, followed by elution for purification and concentration. nih.govUsed to verify and correct for analyte loss during the column loading, washing, and elution steps.
Dispersive Liquid-Liquid Microextraction (DLLME) Aqueous SamplesRapid injection of a mixture of extraction and disperser solvents into the sample, forming a cloudy solution for fast extraction. nih.govActs as an internal standard to quantify extraction efficiency in this high-speed, small-volume technique.

Matrix effects present a significant challenge in quantitative analysis, particularly when using sensitive detection methods like electrospray ionization mass spectrometry (ESI-MS). uni-graz.atmetu.edu.tr These effects arise from co-eluting components from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. metu.edu.tr

The most effective strategy to combat this issue is the use of an isotopically labeled internal standard in a method known as isotope dilution mass spectrometry (IDMS). This compound is ideally suited for this purpose when quantifying natural arsenobetaine. Because it is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences the exact same ionization suppression or enhancement effects from the matrix. metu.edu.tr The mass spectrometer, however, can distinguish between the labeled (d3) and unlabeled analyte based on their mass difference. metu.edu.tr Quantification is therefore based on the measured ratio of the native analyte to the known concentration of the added labeled standard, a ratio that remains constant regardless of matrix-induced signal fluctuations.

Another approach to mitigate matrix effects is the standard addition method. metu.edu.tr This involves dividing a sample into several aliquots and spiking each with a different, known amount of a non-labeled standard. By extrapolating the linear regression of the resulting measurements back to a zero response, the original concentration in the unspiked sample can be determined. While effective, this method is significantly more laborious and time-consuming than IDMS.

Method Validation and Quality Control Protocols

To ensure that an analytical method produces reliable, accurate, and reproducible results, it must undergo rigorous validation. Quality control (QC) protocols are then implemented for routine analysis to monitor ongoing performance. The use of deuterated standards like this compound is central to these validation and QC procedures.

Certified Reference Materials (CRMs) are indispensable tools for method validation and ensuring the traceability of measurement results. sigmaaldrich.com These materials are produced by national metrology institutes or accredited producers in accordance with stringent international standards such as ISO 17034. sigmaaldrich.comsigmaaldrich.comlgcstandards.com They are homogenous materials (e.g., fish tissue, sediment) with a well-characterized, certified concentration of the target analyte, such as natural arsenobetaine. europa.eu

While the CRM itself is certified for the native compound, laboratories validate their analytical methods by analyzing the CRM using their complete procedure, which includes the addition of this compound as an internal standard. metu.edu.tr By analyzing a CRM like DORM-2, DORM-3 (Dogfish Muscle), or DOLT-4 (Dogfish Liver), a laboratory can demonstrate the accuracy of its method. metu.edu.tr If the measured concentration of arsenobetaine in the CRM—quantified using this compound—matches the certified value within an acceptable margin of uncertainty, it validates the entire analytical process, from extraction to detection.

The Joint Research Centre (JRC) of the European Commission has also developed a high-purity arsenobetaine standard, ERM-AC626, which is intended for the calibration of analytical methods and supports reliable monitoring of arsenic species in food. europa.eu

Method validation involves the systematic evaluation of several key performance characteristics, known as analytical figures of merit.

Linearity demonstrates that the instrument's response is directly proportional to the analyte concentration over a specific range. nih.gov To assess this, a series of calibration standards at different concentrations are prepared and analyzed. A regression analysis is performed, and the resulting calibration curve should have a high coefficient of determination (R²) to be considered linear. nih.gov

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. science.gov It is a critical parameter for ensuring that the method is sensitive enough for its intended application, such as monitoring trace levels in environmental or food samples. science.govresearchgate.net The Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from background noise, but not necessarily quantified with accuracy. researchgate.net These limits are often statistically derived from the standard deviation of the response for blank samples or the residuals of the regression line at low concentrations. nih.govresearchgate.net

Other important figures of merit include precision (the closeness of repeated measurements) and accuracy (the closeness of a measured value to the true value), which are often assessed using CRMs. researchgate.net Recovery tests are also performed to evaluate the efficiency of the sample preparation steps. researchgate.net

The table below presents typical analytical figures of merit for a validated HPLC-ICP-MS method for arsenic speciation, where this compound would be used for quantification of arsenobetaine.

Figure of MeritTypical Performance MetricDescription
Linearity (R²) > 0.995Indicates a strong proportional relationship between concentration and analytical response over the working range. nih.gov
Limit of Quantification (LOQ) 0.05 - 0.20 µg/gThe lowest concentration that can be reliably quantified with acceptable accuracy and precision. researchgate.net
Limit of Detection (LOD) 0.01 - 0.05 µg/gThe lowest concentration that can be reliably detected above the background noise. researchgate.net
Precision (RSD%) < 10%Relative Standard Deviation of replicate measurements, indicating the method's repeatability.
Accuracy/Recovery 90 - 110%The percentage of analyte recovered from a spiked sample or the agreement with a CRM's certified value. researchgate.net

Mechanistic Investigations into Arsenobetaine Biotransformation and Environmental Fate

Elucidation of Biosynthetic Pathways in Natural Systems

The formation of arsenobetaine (B179536) in living organisms is a complex process that is not yet fully understood. However, research points to a multi-step biotransformation pathway primarily initiated by lower trophic organisms and mediated by microbial activity. researchgate.net

Role of Precursor Organoarsenic Species (e.g., arsenosugars, arsenocholine)

The primary hypothesis for arsenobetaine biosynthesis in marine environments begins with the degradation of arsenosugars (also known as arsenoribosides). researchgate.net These compounds are widely produced by marine algae, which take up inorganic arsenic from the water and convert it into complex organic forms, likely as a detoxification strategy. researchgate.netbiorxiv.org

The degradation of these arsenosugars, often through anaerobic microbial processes, yields simpler organoarsenic compounds. researchgate.net One key intermediate that has been identified is dimethylarsinoylethanol (DMAE). researchgate.net From DMAE, the pathway is thought to diverge, leading to another critical precursor, arsenocholine (B1203914) (AsC). researchgate.netsi.edu Arsenocholine has been identified in various marine organisms, including zooplankton and some mushrooms, and is considered a direct precursor to arsenobetaine. researchgate.net Feeding studies have shown that fish and other animals can convert arsenocholine into arsenobetaine. researchgate.netnih.gov

Biochemical Conversion Steps and Microbial Involvement

The transformation of precursor molecules into arsenobetaine involves a series of biochemical reactions, with microorganisms playing a pivotal role. researchgate.net Two main conversion steps from the intermediate dimethylarsinoylethanol (DMAE) have been proposed:

Oxidation then Methylation: DMAE is first oxidized to form 2-dimethylarsinylacetic acid (DMAA). researchgate.net Subsequently, DMAA is methylated to form arsenobetaine. otsuka.co.jpacs.org Evidence for this key methylation step comes from studies on bacterial isolates. A lysed-cell extract of a Pseudomonas sp. isolated from a marine mussel was shown to catalyze the bioconversion of DMAA to arsenobetaine, a reaction promoted by the universal methyl donor S-adenosylmethionine (SAM). otsuka.co.jpacs.org

Methylation then Oxidation: DMAE is methylated to form arsenocholine (AsC). researchgate.net AsC is then oxidized to yield arsenobetaine. researchgate.netsi.edu This oxidation can be mediated by microorganisms in marine sediments and has also been observed in rat liver cell lysates, suggesting it can occur within higher organisms. researchgate.net In the bacterium Bacillus subtilis, the enzymes GbsA and GbsB, which are typically involved in converting choline (B1196258) to glycine (B1666218) betaine, have been shown to catalyze the two-step oxidation of arsenocholine to arsenobetaine. nih.gov

The involvement of microorganisms is a recurring theme. Bacteria from the genera Pseudomonas and Paenibacillus, as well as symbiotic microbes in the digestive systems of marine animals, are implicated in these biotransformation processes. researchgate.netcreative-proteomics.com

Tracing Metabolic Routes Using Deuterated Analogues

Isotope labeling is a powerful technique for tracing the movement and transformation of compounds in biological and environmental systems. isotope.com In the context of arsenobetaine, deuterated analogues like arsenobetaine-d3 bromide, or more commonly ¹³C-labeled versions, serve as invaluable tools for metabolic research. si.eduacs.orgnih.gov

These labeled compounds are chemically identical to their natural counterparts but can be distinguished by their higher mass using mass spectrometry. si.edu This allows researchers to introduce a labeled compound into a system (e.g., a microbial culture or an animal model) and track its fate. By analyzing samples over time, scientists can identify the labeled metabolites, thereby elucidating the transformation pathways. For example, administering deuterated arsenobetaine (D₃-AsB) has been proposed as a method to track methyl group transfer and definitively assess the role of gut microbiota in potential demethylation processes. otsuka.co.jp

While large-scale tracer studies using this compound are not widely published, the principle is well-established. Isotopically labeled standards, such as ¹³C₂-arsenobetaine, are crucial for accurate quantification in complex biological samples (like serum or tissue extracts) using methods like isotope dilution tandem mass spectrometry. si.edu They act as internal standards to correct for analytical variations and matrix effects, ensuring precise measurement of the naturally occurring arsenicals. si.edu This analytical rigor is fundamental to all biotransformation studies.

Environmental Transformations and Degradation Processes

Once formed, arsenobetaine can be released into the environment where it undergoes further transformations, primarily driven by microbial activity.

Microbial Degradation in Aquatic and Terrestrial Ecosystems

Arsenobetaine is not biologically inert and can be degraded by a variety of microorganisms found in both aquatic and terrestrial environments. core.ac.uknih.gov Ubiquitous microorganisms in marine sediments, associated with macro-algae, and in the intestines of mollusks can decompose arsenobetaine. core.ac.uknih.gov

Several degradation pathways have been identified:

Sequential Demethylation: A common pathway involves the stepwise removal of methyl groups. Aerobic microorganisms from marine sediments have been shown to degrade arsenobetaine completely to inorganic arsenic. nih.gov The process proceeds through intermediates such as trimethylarsine (B50810) oxide (TMAO), dimethylarsinic acid (DMA), and methylarsonic acid (MA). nih.govnih.gov

Carboxymethyl Group Cleavage: Some bacteria degrade arsenobetaine by first cleaving the carboxymethyl-arsenic bond. creative-proteomics.com Studies on pure cultures of bacteria (Paenibacillus sp. and Pseudomonas sp.) isolated from the marine mussel Mytilus edulis demonstrated that arsenobetaine was first converted to dimethylarsinoylacetate (DMAA) by cleaving a methyl group, which was then converted to dimethylarsinic acid (DMA) by cleaving the carboxymethyl group. creative-proteomics.com

Recent studies using mouse models have highlighted the critical role of gut microbiota in arsenobetaine degradation. These studies showed that arsenobetaine can be biotransformed into more toxic inorganic arsenic species, such as arsenate (As(V)), within the host. biorxiv.orgcore.ac.ukresearchgate.net This transformation is dependent on the presence and complexity of the gut microbiome, as it was not observed in germ-free mice. biorxiv.org

Abiotic Degradation Pathways and Reaction Products

Information on purely abiotic (non-biological) degradation of arsenobetaine in the environment is less common than for microbial processes, as biological activity is pervasive in most ecosystems. However, the chemical stability of arsenobetaine is a relevant factor. Studies on the exchange of protons on the methylene (B1212753) group (—CH₂—) of arsenobetaine with deuterium (B1214612) from heavy water (D₂O) show that the compound's stability is pH-dependent. core.ac.uk The exchange rate is fastest at very high or low pH values and slowest (indicating maximum stability) at a pH of 5-6. core.ac.uk While this is not a degradation pathway in itself, it demonstrates the potential for chemical reactions under specific environmental conditions. Preliminary investigations have also suggested that arsenobetaine can be degraded when in contact with zeolites, which are porous aluminosilicate (B74896) minerals.

Data Tables

Table 1: Microbial Involvement in Arsenobetaine Biotransformation

Process Microbial Species/Source Precursor(s) Product(s) Reference(s)
Biosynthesis Pseudomonas sp. (from Mytilus edulis) Dimethylarsinoylacetate (DMAA) Arsenobetaine otsuka.co.jp, researchgate.net
Biosynthesis Bacillus subtilis Arsenocholine Arsenobetaine nih.gov
Degradation Marine Sediment Microorganisms Arsenobetaine Trimethylarsine oxide (TMAO), Dimethylarsinic acid (DMA), Inorganic Arsenic nih.gov
Degradation Paenibacillus sp., Pseudomonas sp. Arsenobetaine Dimethylarsinoylacetate (DMAA), Dimethylarsinic acid (DMA) creative-proteomics.com
Degradation Human Gut Microbiota Arsenobetaine Dimethylarsinic acid (DMA), Trimethylarsine oxide (TMAO)

| Degradation | Mouse Gut Microbiota (Staphylococcus, Blautia) | Arsenobetaine | Arsenate (As(V)) | core.ac.uk |

Table 2: Key Precursors and Degradation Products in Arsenobetaine Biotransformation

Compound Type Compound Name Role in Pathway Reference(s)
Precursor Arsenosugars Initial biotransformation product from inorganic arsenic in algae researchgate.net
Precursor Dimethylarsinoylethanol (DMAE) Intermediate from arsenosugar degradation researchgate.net
Precursor Arsenocholine (AsC) Direct precursor, oxidized to arsenobetaine researchgate.net, si.edu
Precursor Dimethylarsinoylacetate (DMAA) Direct precursor, methylated to arsenobetaine otsuka.co.jp, researchgate.net
Degradation Product Trimethylarsine oxide (TMAO) Product of demethylation nih.gov, nih.gov
Degradation Product Dimethylarsinoylacetate (DMAA) Product of demethylation creative-proteomics.com
Degradation Product Dimethylarsinic acid (DMA) Common degradation product from multiple pathways creative-proteomics.com, nih.gov
Degradation Product Methylarsonic acid (MA) Intermediate in sequential demethylation nih.gov

| Degradation Product | Inorganic Arsenic (e.g., As(V)) | Final degradation product in some pathways | researchgate.net, nih.gov |

Ecological Distribution and Biogeochemical Cycling of Organoarsenicals

Occurrence and Distribution of Arsenobetaine (B179536) in Marine Ecosystems

Arsenobetaine is the most prevalent organoarsenic compound found in marine environments, especially within seafood like fish, crustaceans, and algae. Its presence is a significant aspect of the arsenic cycle in these ecosystems.

Arsenobetaine is the primary arsenic species found in a vast array of marine animals. oup.comtaylorandfrancis.com It can constitute over 80% of the total arsenic content in these organisms. taylorandfrancis.com The concentration of total arsenic in many marine animals, such as lobsters and crabs, can be at the milligrams per kilogram level, with arsenobetaine being the major component, ranging from 75% to 100% of the total arsenic. oup.com

Research has shown that marine animals from various ecosystems, including mangrove forests and coral reefs, exhibit similar patterns of arsenic accumulation, with arsenobetaine being the dominant compound. publish.csiro.aupublish.csiro.au This holds true even in ecosystems where algae, which produce arsenosugars (precursors to arsenobetaine), are not the primary food source. publish.csiro.aupublish.csiro.au For instance, animals from mangrove ecosystems, where the food web is largely based on mangrove leaves that contain low levels of arsenic and no detectable arsenosugars, still accumulate arsenobetaine to typical marine animal levels. publish.csiro.au

The accumulation of arsenobetaine is species-specific and is influenced by a combination of factors including the organism's diet, physiology, and exposure to arsenic in their habitat. publish.csiro.au Benthic-dwelling species, for example, generally show higher arsenic concentrations than pelagic-dwelling species. publish.csiro.au

Here is a summary of arsenobetaine concentrations found in various marine organisms:

Marine OrganismTypical Arsenobetaine Concentration (% of Total Arsenic)
FishPredominately Arsenobetaine researchgate.net
Crustaceans (e.g., Lobsters, Crabs)75-100% oup.com
MolluscsVariable, with Arsenobetaine being a major component publish.csiro.au
GastropodsArsenobetaine as the dominant arsenical publish.csiro.au
Marine MacroalgaeGenerally low, with arsenosugars being dominant oup.comresearchgate.net

The prevailing hypothesis for the widespread presence of arsenobetaine in higher trophic level marine organisms is its transfer through the food chain. oup.com The process is thought to begin with marine algae and phytoplankton, which take up inorganic arsenic from the seawater and convert it into arsenosugars. oup.compublish.csiro.auresearchgate.net

These arsenosugars are then transferred to herbivores that consume the algae. oup.com While phytoplankton and microalgae contain primarily arsenosugars and no detectable arsenobetaine, the first traces of arsenobetaine start to appear in herbivorous zooplankton. nih.gov Carnivorous zooplankton, in turn, prey on these herbivores, and in them, arsenobetaine becomes a major arsenic compound. nih.gov

This suggests that arsenobetaine is either formed from the degradation of ingested arsenosugars within these organisms or is selectively accumulated. nih.gov Studies on marine food webs have shown an increase in the proportion of arsenobetaine in the tissues of organisms at higher trophic levels. researchgate.net This is attributed to a dietary shift towards consuming organisms that already contain high levels of arsenobetaine and the more efficient retention of arsenobetaine compared to other arsenic species. researchgate.net

Feeding studies have provided further evidence for this trophic transfer. For example, when fish are fed arsenocholine (B1203914), a potential precursor, it is transformed into arsenobetaine. oup.com However, feeding fish inorganic arsenate does not lead to a significant increase in arsenobetaine concentration, suggesting that the biotransformation of inorganic arsenic to arsenobetaine does not readily occur in fish. oup.com

Presence and Cycling of Arsenobetaine in Terrestrial Environments

While predominantly found in marine ecosystems, arsenobetaine has also been detected in terrestrial organisms, indicating a more widespread distribution than initially thought. oup.com

Arsenobetaine has been identified in various terrestrial organisms, including mushrooms, lichens, and earthworms. oup.com In most of these organisms, it is present as a minor arsenic species. oup.com However, in some species of higher fungi, arsenobetaine can be the major arsenical present. oup.comrmc.ca The origin of arsenobetaine in these terrestrial organisms is not yet fully understood. oup.com One hypothesis is that it may be taken up from the surrounding environment. oup.com For instance, the presence of arsenocholine, a precursor to arsenobetaine, in some mushrooms suggests a potential for in-situ production. oup.com

The role of arsenobetaine in fungi is also a subject of ongoing research, with one theory proposing that it may function as an osmolyte to help maintain the structure of the fruiting body. rmc.cadigitellinc.com

The trophic transfer of arsenobetaine in terrestrial food webs is less understood compared to marine environments. However, the presence of arsenobetaine in terrestrial invertebrates like earthworms and spiders, as well as in birds, suggests that some level of trophic transfer does occur. researchgate.net Further research is needed to elucidate the pathways and dynamics of arsenobetaine movement through terrestrial food chains.

Global Perspective on the Biogeochemical Cycle of Arsenic with an Emphasis on Organic Species

The biogeochemical cycle of arsenic is a complex process involving the transformation and movement of arsenic through the Earth's various spheres: the lithosphere, hydrosphere, atmosphere, and biosphere. wikipedia.org This cycle includes both inorganic and organic forms of arsenic. science.govnih.gov

Microorganisms play a crucial role in driving the arsenic cycle by mediating key transformations such as oxidation, reduction, and methylation. nih.govfrontiersin.org In marine ecosystems, microbes are responsible for converting inorganic arsenic into various organoarsenic compounds, including arsenosugars, arsenocholine, and ultimately arsenobetaine. nih.gov

The formation of arsenobetaine is a significant part of the organic arsenic cycle. It is believed to be synthesized from the degradation of arsenosugars, a process that involves several intermediate compounds. oup.com Once formed, arsenobetaine is highly stable and is accumulated by marine animals.

The cycle is completed when these organisms die and decompose, releasing arsenobetaine back into the environment. Microorganisms in marine sediments can then degrade arsenobetaine, eventually mineralizing it back to inorganic arsenic, which can re-enter the cycle. nii.ac.jp

The global arsenic cycle is also influenced by anthropogenic activities, which can introduce additional arsenic into the environment. wikipedia.org Understanding the intricate pathways of arsenic, particularly the formation and fate of organic species like arsenobetaine, is essential for assessing its environmental impact. nih.govlidsen.com

Emerging Research Directions and Future Prospects for Arsenobetaine D3 Bromide Studies

Development of Novel Analytical Platforms for Enhanced Speciation and Quantification

The accurate quantification of arsenobetaine (B179536) in complex matrices is a significant analytical challenge. The development of novel analytical platforms utilizing Arsenobetaine-d3 Bromide as an internal standard is a key research direction. Isotope Dilution Mass Spectrometry (IDMS) stands out as a primary technique for achieving high accuracy and precision. upm.edu.my

Isotope Dilution Mass Spectrometry (IDMS): This technique involves the addition of a known amount of an isotopically labeled standard, such as this compound, to a sample. The ratio of the naturally occurring analyte to the labeled standard is then measured by mass spectrometry. This approach effectively corrects for sample matrix effects and variations in instrument response, leading to more reliable quantification.

Hyphenated techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), are at the forefront of arsenic speciation analysis. nih.govnih.gov The use of this compound in conjunction with these methods allows for species-specific isotope dilution analysis, providing a high degree of certainty in the identification and quantification of arsenobetaine.

Table 1: Comparison of Analytical Techniques for Arsenobetaine Quantification

TechniquePrincipleRole of this compoundAdvantages
HPLC-ICP-MSChromatographic separation followed by elemental mass detection.Internal standard for quantification.High sensitivity, element-specific detection.
HPLC-ESI-MSChromatographic separation followed by molecular mass detection.Internal standard for quantification and structural confirmation.Provides molecular information, aids in identification.
IDMSMeasurement of the ratio of native to isotopically labeled analyte.The isotopically labeled standard.High accuracy and precision, corrects for matrix effects.

Future research in this area will likely focus on the miniaturization of these platforms, such as the development of microfluidic devices ("lab-on-a-chip") for rapid, on-site analysis of arsenic species. nih.gov These advancements will benefit from the availability of certified reference materials for this compound to ensure the quality and comparability of data across different laboratories.

Advanced Spectroscopic and Structural Characterization of Arsenobetaine Derivatives

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use as an analytical standard and for interpreting its behavior in biological and environmental systems. Advanced spectroscopic techniques are pivotal in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. While ¹H NMR spectra of deuterated compounds show the absence of signals at the sites of deuterium (B1214612) incorporation, ²H (deuterium) NMR can be used to confirm the position of the deuterium label. nih.govresearchgate.net For this compound, where the deuterium atoms are on the methyl groups attached to the arsenic atom, ¹H NMR would show a simplified spectrum compared to its non-deuterated counterpart. The study of deuterium exchange kinetics using NMR can also provide insights into the reactivity and stability of the C-H bonds in the arsenobetaine molecule under different conditions. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of ions, which is crucial for structural confirmation. researchgate.netubc.ca The fragmentation of this compound would be expected to show a characteristic mass shift in fragments containing the deuterated methyl groups compared to the non-deuterated compound.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected ObservationsInformation Gained
¹H NMRAbsence of signal for the deuterated methyl groups.Confirmation of deuteration site.
²H NMRSignal corresponding to the deuterium nuclei.Direct detection and quantification of deuterium incorporation.
¹³C NMRMinor isotopic shift for the carbon adjacent to the deuterated methyl groups.Structural information.
High-Resolution MSMolecular ion peak corresponding to the exact mass of C₅H₉D₃AsO₂Br.Elemental composition confirmation.
Tandem MS (MS/MS)Fragmentation pattern with mass shifts for fragments containing the -As(CD₃)₃ group.Structural confirmation and identification.

Future research will likely involve the application of more advanced NMR techniques, such as solid-state NMR, to study the structure of this compound in different environments. nih.gov

Unraveling Complex and Previously Undiscovered Biotransformation Pathways

While arsenobetaine is often considered a relatively non-toxic and stable end-product of arsenic metabolism in marine organisms, recent studies have suggested that it can undergo biotransformation. researchgate.netnih.gov The use of isotopically labeled compounds like this compound is invaluable for tracing the metabolic fate of arsenobetaine in biological systems.

By introducing this compound into a biological system (e.g., cell cultures, animal models, or microcosms), researchers can track the appearance of deuterated metabolites using mass spectrometry. This allows for the unambiguous identification of biotransformation products and the elucidation of the enzymatic pathways involved. For instance, if demethylation occurs, deuterated forms of dimethylarsinic acid (DMA) or monomethylarsonic acid (MMA) could be detected.

Studies have shown that gut microbiota may play a role in the biotransformation of arsenobetaine. researchgate.netbiorxiv.org Using this compound in studies with germ-free and conventional animal models can help to definitively establish the role of gut microorganisms in its metabolism.

Table 3: Potential Biotransformation Products of this compound

Potential MetaboliteExpected Mass Shift (vs. non-deuterated)Implication
Dimethylarsinic acid-d3 (DMA-d3)+3 DaDemethylation of one deuterated methyl group.
Monomethylarsonic acid-d3 (MMA-d3)+3 DaDemethylation of two deuterated methyl groups.
Trimethylarsine (B50810) oxide-d3 (TMAO-d3)+3 DaOxidation of the arsenobetaine side chain.

Future research will focus on identifying the specific enzymes and microorganisms responsible for these transformations and understanding the factors that influence their activity. This knowledge is crucial for a more accurate assessment of the risks associated with dietary exposure to arsenobetaine.

Interdisciplinary Linkages between Chemical Synthesis, Analytical Science, and Environmental Geochemistry

The study of this compound necessitates a highly interdisciplinary approach, bridging the gap between chemical synthesis, analytical science, and environmental geochemistry.

Chemical Synthesis: The availability of high-purity this compound is the starting point for all related research. The synthesis of isotopically labeled compounds requires specialized techniques to introduce the deuterium atoms at specific positions in the molecule. researchgate.net A reported method for synthesizing arsenobetaine hydrobromide, which is noted to be suitable for adaptation to prepare labeled material, involves the reaction of trimethylarsine with bromoacetic acid. upm.edu.my

Analytical Science: As discussed in section 6.1, analytical chemists play a crucial role in developing and validating methods for the detection and quantification of this compound and its potential metabolites. nih.govnih.gov This includes optimizing chromatographic separations, mass spectrometric conditions, and ensuring the accuracy of measurements through the use of appropriate quality control measures.

Environmental Geochemistry: Environmental geochemists can utilize this compound as a tracer to study the biogeochemical cycling of arsenic in the environment. wikipedia.orglidsen.comnih.gov By spiking environmental samples (e.g., water, sediment, or soil) with the labeled compound, researchers can follow its transport, transformation, and fate, providing valuable insights into the processes that control the mobility and bioavailability of arsenic in natural ecosystems. usf.edu This can help in understanding the transfer of arsenic through food webs and its ultimate sinks in the environment. researchgate.netnih.gov

The synergy between these disciplines is essential for advancing our understanding of the environmental and biological chemistry of arsenobetaine. Future collaborations will be key to addressing complex questions related to the sources, fate, and effects of organoarsenic compounds in the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.